molecular formula C30H28N2O9 B2662033 (S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate CAS No. 1622136-46-2

(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate

Cat. No.: B2662033
CAS No.: 1622136-46-2
M. Wt: 560.559
InChI Key: KOTNMEYIXWLYTJ-MCTZVTBQSA-N
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Description

“(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate” is a chemical compound used in various scientific research applications . It offers immense potential due to its unique structural properties and can be utilized for diverse purposes, such as drug discovery, organic synthesis.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 560.551 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available.

Scientific Research Applications

Synthesis and Structural Modifications

Research in the field of organic chemistry has extensively explored the synthesis and structural modifications of pyrazinoisoquinoline derivatives. Ortín et al. (2010) described the synthesis of tetramic acids with a benzo[f]indolizine skeleton through diastereoselective rearrangements in pyrazino[1,2-b]isoquinolin-4-ones. This process highlights the versatility of the pyrazinoisoquinoline scaffold for generating complex heterocyclic structures with potential biological activity (Ortín et al., 2010).

Antimicrobial and Cytotoxic Activities

The biological activity of pyrazinoisoquinoline derivatives has been a subject of interest due to their antimicrobial and cytotoxic properties. Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives and evaluated them as antimicrobial agents, indicating the potential of these compounds in developing new antimicrobial therapies (Kamal et al., 2011). Furthermore, González et al. (2007) investigated the synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, revealing their potential as chemotherapeutic agents against cancer (González et al., 2007).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity and mechanistic insights into the transformations of pyrazinoisoquinoline derivatives have been studied, providing a deeper understanding of their chemical behavior. Bernáth et al. (1986) performed stereochemical studies on saturated heterocycles, exploring N → O acyl migration and subsequent rearrangements, which are crucial for the synthesis of novel heterocyclic compounds (Bernáth et al., 1986).

Potential Therapeutic Applications

The exploration of pyrazinoisoquinoline derivatives for therapeutic applications has led to the identification of compounds with promising biological activities. For instance, Dai et al. (2017) developed novel Nrf2/ARE inducers bearing the pyrazino[2,1-a]isoquinolin scaffold, demonstrating potent in vitro efficacy and enhanced physicochemical properties for the treatment of oxidative stress-related diseases (Dai et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2S,3S)-2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m01/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNMEYIXWLYTJ-MCTZVTBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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